1-Methyl-2-benzimidazolinone
Overview
Description
1-Methyl-2-benzimidazolinone is a heterocyclic organic compound with the molecular formula C₈H₈N₂O. It is a derivative of benzimidazole, characterized by a fused benzene and imidazole ring structure with a methyl group attached to the nitrogen atom at position 1. This compound is known for its white to slightly beige crystalline powder form and has a melting point of 192-196°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2-benzimidazolinone can be synthesized through various methods. One common approach involves the cyclization of o-phenylenediamine with formic acid or its derivatives. Another method includes the reaction of o-phenylenediamine with carbon disulfide in an alkaline alcoholic solution . These reactions typically require mild conditions and can be performed at room temperature.
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where the raw materials are combined under controlled conditions. The reaction mixture is then purified through crystallization or distillation to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-benzimidazolinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: It can be reduced to form 1-methyl-2-benzimidazoline.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Benzimidazole derivatives.
Reduction: 1-Methyl-2-benzimidazoline.
Substitution: Various substituted benzimidazoles depending on the nucleophile used.
Scientific Research Applications
1-Methyl-2-benzimidazolinone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
1-Methyl-2-benzimidazolinone can be compared with other benzimidazole derivatives such as:
- 2-Methylbenzimidazole
- 5,6-Dimethylbenzimidazole
- Benzimidazole itself
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at position 1 enhances its stability and reactivity compared to other benzimidazole derivatives .
Comparison with Similar Compounds
- 2-Methylbenzimidazole: Similar structure but with a methyl group at position 2.
- 5,6-Dimethylbenzimidazole: Contains two methyl groups at positions 5 and 6.
- Benzimidazole: The parent compound without any methyl substitution .
Properties
IUPAC Name |
3-methyl-1H-benzimidazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-10-7-5-3-2-4-6(7)9-8(10)11/h2-5H,1H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEHNKXDXBNHQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343559 | |
Record name | 1-Methyl-2-benzimidazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1849-01-0 | |
Record name | 1-Methyl-2-benzimidazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the reactivity of 1-methylbenzimidazole 3-oxide compare to its six-membered counterparts, and what interesting reaction product is formed with methyl cyanoacetate?
A1: Research indicates that 1-methylbenzimidazole 3-oxide (I), a five-membered heteroaromatic N-oxide, exhibits reactivity similar to six-membered N-oxides. [] For instance, it undergoes deoxygenation with phosphorus trichloride and reacts predictably with acetic anhydride and various anionide reagents. Interestingly, 1-methylbenzimidazole 3-oxide reacts with methyl cyanoacetate to yield methyl α-cyano-1-methyl-2-benzimidazoleacetate. [] This highlights its potential as a building block in organic synthesis.
Q2: Can you elaborate on the reaction of 1-methylbenzimidazole 3-oxide with methyl iodide and its implications?
A2: Both 1-methylbenzimidazole 3-oxide (I) and 1-methoxybenzimidazole react with methyl iodide to produce 1-methyl-3-methoxybenzimidazolium iodide. [] This observation suggests a possible rearrangement of 1-methylbenzimidazole 3-oxide in solution to 1-methyl-2-benzimidazolinone before reacting with methyl iodide. This finding sheds light on the dynamic nature of this compound in solution and its potential to undergo transformations.
Q3: What is the significance of the formation of 6-acetoxy-2-diacetylamino-1-methylbenzimidazole from 2-azido-1-methylbenzimidazole?
A3: The reaction of 2-azido-1-methylbenzimidazole (I) with acetic anhydride yields two products: 3-acetyl-1-methyl-2-benzimidazolinone (VI) and 6-acetoxy-2-diacetylamino-1-methylbenzimidazole (VII). [] The formation of compound VII, in particular, suggests a complex reaction mechanism involving multiple acetylation steps and potential rearrangements. This finding underscores the intriguing reactivity of benzimidazole derivatives and their potential to undergo unexpected transformations.
Q4: How is this compound incorporated into the structure of potential EZH2 inhibitors?
A4: Research focuses on developing novel pyridone-benzamide derivatives containing a this compound moiety as potent EZH2 inhibitors for treating B-cell lymphomas. [] While specific details about the structure-activity relationships are not provided in the abstract, this highlights the growing interest in incorporating this compound into drug-like molecules, particularly those targeting epigenetic regulators like EZH2.
Q5: Can this compound be used in the synthesis of compounds with biological activity?
A5: Yes, this compound serves as a starting material for synthesizing CM699, a dual sigma receptor antagonist and dopamine uptake inhibitor. [] This compound, synthesized via a reaction with 1,4-dibromobutane followed by coupling with 3H-spiro[isobenzofuran-1,4'-piperidine], demonstrates preclinical efficacy in reducing cocaine self-administration in rats. [] This example highlights the utility of this compound as a building block for developing pharmacologically active compounds, particularly those targeting the central nervous system.
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